1-Azabicyclo(4.2.0)octane, (R)-
CAS No.: 35848-09-0
Cat. No.: VC1742031
Molecular Formula: C7H13N
Molecular Weight: 111.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35848-09-0 |
---|---|
Molecular Formula | C7H13N |
Molecular Weight | 111.18 g/mol |
IUPAC Name | (6R)-1-azabicyclo[4.2.0]octane |
Standard InChI | InChI=1S/C7H13N/c1-2-5-8-6-4-7(8)3-1/h7H,1-6H2/t7-/m1/s1 |
Standard InChI Key | JTATVNVLVDZAGB-SSDOTTSWSA-N |
Isomeric SMILES | C1CCN2CC[C@H]2C1 |
SMILES | C1CCN2CCC2C1 |
Canonical SMILES | C1CCN2CCC2C1 |
Introduction
1-Azabicyclo(4.2.0)octane, (R)- is a chiral bicyclic amine with a nitrogen atom embedded in a bridged ring system. This compound, with the molecular formula C₇H₁₃N, has garnered attention for its structural uniqueness and potential applications in polymer science and pharmacology. Below is a detailed analysis of its properties, synthesis, and research findings.
Synthesis Methods
The compound and its derivatives are synthesized via microwave-assisted cationic ring-opening polymerization (CROP), which enhances reaction efficiency and control . Key steps include:
-
Monomer Preparation: 1-Azabicyclo[4.2.0]octane is synthesized using microwave irradiation, reducing reaction times compared to conventional methods .
-
Initiation: Alkyl halides (e.g., ethyl bromide, trimethylsilane bromide) initiate polymerization .
-
Modification: Bromoacetic acid is used to create water-soluble polyampholyte derivatives, enabling applications in drug delivery .
Table 1: Synthesis Parameters
Characterization Techniques
The compound and its polymers are analyzed using:
-
Size-Exclusion Chromatography (SEC): Determines molecular weight distribution via quadruple detection (UV, RI, LS, viscosity) .
-
ATR FT-IR Spectroscopy: Identifies functional groups (e.g., amine peaks at 3300 cm⁻¹, carboxylate groups in derivatives) .
-
UV-Vis Spectroscopy: Monitors electronic transitions, particularly in modified polymers .
Applications and Research Findings
Polymer Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume